molecular formula C30H32N4O4S B2758351 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide CAS No. 896703-70-1

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2758351
CAS RN: 896703-70-1
M. Wt: 544.67
InChI Key: CMWJSYKWSXZMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzyl group, a piperidinyl group, a quinazolinyl group, a sulfanyl group, and a dimethoxyphenyl group. The molecular weight of the compound is 544.67.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug design due to their prevalence in pharmaceuticals. The compound you’ve mentioned contains a piperidine moiety, making it relevant for medicinal chemistry. Researchers explore its potential as a scaffold for novel drugs targeting various diseases. Key areas include:

Antiviral Activity

Given the importance of antiviral agents, it’s essential to explore compounds like this one. Researchers have studied similar piperidine derivatives for their antiviral properties. Investigating the antiviral activity of this compound could yield valuable insights .

Cancer Research

Piperidine-containing compounds have shown promise in cancer treatment. Consider exploring the effect of this compound on cancer cells. Researchers have synthesized related N-(piperidine-4-yl) benzamide derivatives for their anticancer potential .

Organic Synthesis

The compound’s structure suggests potential for diverse synthetic applications. Researchers can explore its use in multicomponent reactions, cyclization, and annulation. Additionally, investigating its reactivity in hydrogenation and amination processes could lead to novel piperidine derivatives .

Chemical Biology

Understanding the biological activity of this compound is crucial. Researchers can evaluate its interactions with biological targets, receptor binding, and enzymatic inhibition. This information contributes to drug discovery efforts .

Pharmacology

Finally, consider assessing the pharmacological activity of this compound. Researchers can explore its binding affinity, selectivity, and potential therapeutic applications. Investigating its mechanism of action and toxicity profile is essential for drug development .

Mechanism of Action

While the exact mechanism of action of this compound is not known, similar compounds have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a mechanism relevant to the development of new antibacterial drug candidates .

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4S/c1-37-23-12-14-27(38-2)26(18-23)31-28(35)20-39-30-32-25-13-11-22(33-15-7-4-8-16-33)17-24(25)29(36)34(30)19-21-9-5-3-6-10-21/h3,5-6,9-14,17-18H,4,7-8,15-16,19-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJSYKWSXZMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.